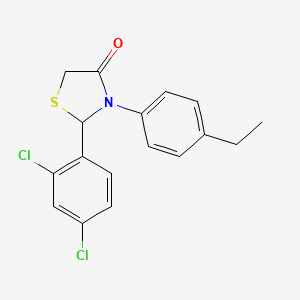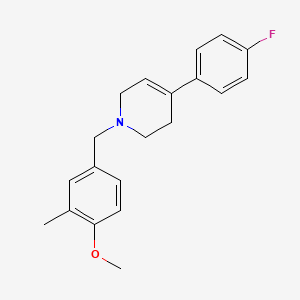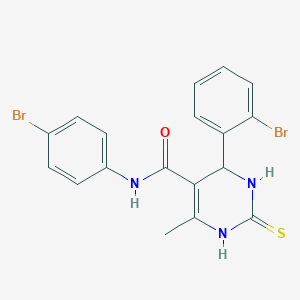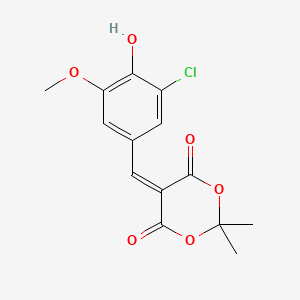![molecular formula C23H19N3O3 B5070645 N-(3-{[4-(4-methoxyphenyl)-1-phthalazinyl]oxy}phenyl)acetamide](/img/structure/B5070645.png)
N-(3-{[4-(4-methoxyphenyl)-1-phthalazinyl]oxy}phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-{[4-(4-methoxyphenyl)-1-phthalazinyl]oxy}phenyl)acetamide, also known as MPA-N, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is synthesized using a complex chemical process that involves several steps and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions.
作用機序
The mechanism of action of N-(3-{[4-(4-methoxyphenyl)-1-phthalazinyl]oxy}phenyl)acetamide involves the inhibition of several key enzymes and signaling pathways that are involved in cancer progression, inflammation, and neurodegeneration. N-(3-{[4-(4-methoxyphenyl)-1-phthalazinyl]oxy}phenyl)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in regulating gene expression and chromatin structure. Additionally, N-(3-{[4-(4-methoxyphenyl)-1-phthalazinyl]oxy}phenyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins. Furthermore, N-(3-{[4-(4-methoxyphenyl)-1-phthalazinyl]oxy}phenyl)acetamide has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which plays a critical role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
N-(3-{[4-(4-methoxyphenyl)-1-phthalazinyl]oxy}phenyl)acetamide has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, suppression of pro-inflammatory cytokines, and reduction of oxidative stress. Additionally, N-(3-{[4-(4-methoxyphenyl)-1-phthalazinyl]oxy}phenyl)acetamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative disorders.
実験室実験の利点と制限
One of the major advantages of N-(3-{[4-(4-methoxyphenyl)-1-phthalazinyl]oxy}phenyl)acetamide is its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, N-(3-{[4-(4-methoxyphenyl)-1-phthalazinyl]oxy}phenyl)acetamide has been shown to have a high degree of selectivity and specificity for its target enzymes and signaling pathways. However, one of the limitations of N-(3-{[4-(4-methoxyphenyl)-1-phthalazinyl]oxy}phenyl)acetamide is its complex chemical synthesis, which can make it difficult to produce in large quantities for preclinical and clinical studies.
将来の方向性
Several future directions for the study of N-(3-{[4-(4-methoxyphenyl)-1-phthalazinyl]oxy}phenyl)acetamide include the optimization of its chemical synthesis to improve yield and purity, the development of novel drug delivery systems to enhance its therapeutic efficacy, and the evaluation of its safety and efficacy in preclinical and clinical studies. Additionally, further studies are needed to elucidate the precise mechanism of action of N-(3-{[4-(4-methoxyphenyl)-1-phthalazinyl]oxy}phenyl)acetamide and its potential as a therapeutic agent for various diseases.
合成法
The synthesis of N-(3-{[4-(4-methoxyphenyl)-1-phthalazinyl]oxy}phenyl)acetamide involves a multi-step process that includes the condensation of 4-methoxybenzaldehyde with phthalic anhydride to form 4-(4-methoxyphenyl)-1-phthalazinone. This intermediate is then reacted with 4-nitrophenol to yield 3-{[4-(4-methoxyphenyl)-1-phthalazinyl]oxy}phenol. The final step involves the acetylation of the phenolic hydroxyl group using acetic anhydride to form N-(3-{[4-(4-methoxyphenyl)-1-phthalazinyl]oxy}phenyl)acetamide.
科学的研究の応用
N-(3-{[4-(4-methoxyphenyl)-1-phthalazinyl]oxy}phenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have demonstrated the potential of N-(3-{[4-(4-methoxyphenyl)-1-phthalazinyl]oxy}phenyl)acetamide as an anti-cancer agent by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, N-(3-{[4-(4-methoxyphenyl)-1-phthalazinyl]oxy}phenyl)acetamide has been shown to have anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines and reducing oxidative stress. Furthermore, N-(3-{[4-(4-methoxyphenyl)-1-phthalazinyl]oxy}phenyl)acetamide has been studied for its neuroprotective effects in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N-[3-[4-(4-methoxyphenyl)phthalazin-1-yl]oxyphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-15(27)24-17-6-5-7-19(14-17)29-23-21-9-4-3-8-20(21)22(25-26-23)16-10-12-18(28-2)13-11-16/h3-14H,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARVLQWSSDPCJGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OC2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5070569.png)


![2-methoxy-N-{1-[1-(1,2,5-thiadiazol-3-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5070597.png)



![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-cyclopentylpiperazine oxalate](/img/structure/B5070627.png)
![2,6-dimethoxy-4-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5070631.png)


![3-[5-(2-nitrophenyl)-2-furyl]-N-(2,4,5-trichlorophenyl)acrylamide](/img/structure/B5070671.png)
![3-chloro-N-cyclopentyl-4-{[1-(2-hydroxybenzyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5070672.png)